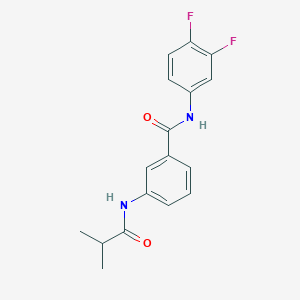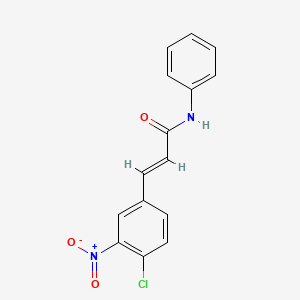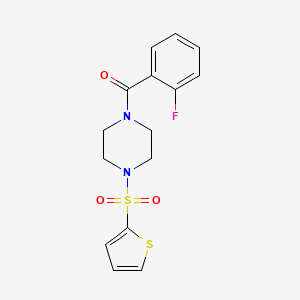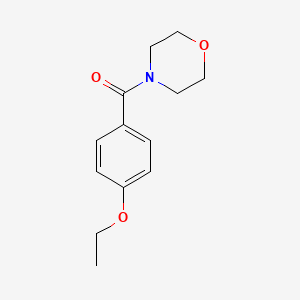![molecular formula C14H20N2O3S B5882190 N-cyclohexyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5882190.png)
N-cyclohexyl-2-[(methylsulfonyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-2-[(methylsulfonyl)amino]benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its ability to modulate certain biological pathways, making it a promising tool for investigating the underlying mechanisms of various diseases and disorders. In
作用机制
The mechanism of action of N-cyclohexyl-2-[(methylsulfonyl)amino]benzamide is not fully understood, but it is believed to involve the modulation of specific signaling pathways in cells. This compound has been shown to inhibit the activity of certain enzymes, such as protein kinases, which play a key role in cellular signaling. By inhibiting these enzymes, N-cyclohexyl-2-[(methylsulfonyl)amino]benzamide can alter the activity of downstream signaling pathways, leading to changes in cellular behavior.
Biochemical and Physiological Effects:
N-cyclohexyl-2-[(methylsulfonyl)amino]benzamide has been shown to have a variety of biochemical and physiological effects, depending on the specific research application. In cancer research, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. In neurobiology, N-cyclohexyl-2-[(methylsulfonyl)amino]benzamide has been shown to modulate the release of certain neurotransmitters, such as dopamine and serotonin. In immunology, this compound has been shown to modulate the activity of immune cells, such as T cells and B cells.
实验室实验的优点和局限性
One of the main advantages of using N-cyclohexyl-2-[(methylsulfonyl)amino]benzamide in lab experiments is its ability to selectively modulate specific signaling pathways. This allows researchers to investigate the underlying mechanisms of various diseases and disorders in a targeted and precise manner. However, one limitation of using this compound is its potential toxicity. N-cyclohexyl-2-[(methylsulfonyl)amino]benzamide has been shown to have cytotoxic effects on certain cell types, which could limit its use in certain research applications.
未来方向
There are several future directions for research involving N-cyclohexyl-2-[(methylsulfonyl)amino]benzamide. One area of research is the development of more selective and potent analogs of this compound, which could have improved efficacy and reduced toxicity. Another area of research is the investigation of the role of specific signaling pathways in various diseases and disorders, using N-cyclohexyl-2-[(methylsulfonyl)amino]benzamide as a tool. Additionally, this compound could have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and autoimmune diseases, which could be explored in future research.
合成方法
N-cyclohexyl-2-[(methylsulfonyl)amino]benzamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis typically involves the reaction of 2-aminobenzamide with cyclohexyl isocyanate, followed by the addition of methylsulfonyl chloride. The resulting product is then purified through various methods, such as column chromatography or recrystallization.
科学研究应用
N-cyclohexyl-2-[(methylsulfonyl)amino]benzamide has been used in a variety of scientific research applications, including cancer research, neurobiology, and immunology. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In neurobiology, N-cyclohexyl-2-[(methylsulfonyl)amino]benzamide has been used to study the role of certain neurotransmitters in the brain. In immunology, this compound has been shown to modulate the activity of immune cells, which could have implications for the treatment of autoimmune diseases.
属性
IUPAC Name |
N-cyclohexyl-2-(methanesulfonamido)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-20(18,19)16-13-10-6-5-9-12(13)14(17)15-11-7-3-2-4-8-11/h5-6,9-11,16H,2-4,7-8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVLKOKKXWRHSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[(methylsulfonyl)amino]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-diethyl-N'-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]thiourea](/img/structure/B5882107.png)
![9-[(2,6-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5882126.png)



![N-(2-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5882146.png)

![2-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}benzamide](/img/structure/B5882152.png)
![4-[(3,4-dichlorobenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5882158.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5882168.png)
![4-{[(1,2-dimethyl-1H-indol-3-yl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5882178.png)


